3-Bromo-5-ethyl-2-methylpyridine
Overview
Description
Scientific Research Applications
Synthesis of Novel Pyridine-Based Derivatives
- Research conducted by Ahmad et al. (2017) utilized a Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, demonstrating the potential of pyridine compounds, including 3-Bromo-5-ethyl-2-methylpyridine, in organic synthesis. Their study also encompassed Density Functional Theory (DFT) studies and assessments of biological activities like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Preparation of Aminoethoxypyridine
- A study from 1948 by Hertog, Falter, and Linde detailed the conversion of 3,5-dibromopyridine to 3-bromo-5-ethoxypyridine, followed by interaction with ammonia and acetylation to form 3-acetylamino-5-ethoxypyridine. This process illustrates the transformation of brominated pyridines into other useful compounds (Hertog, Falter, & Linde, 1948).
Study of Noncovalent Supramolecular Complexes
- Fuss et al. (1999) explored the dynamics of noncovalent supramolecular complexes involving pyridine derivatives. They investigated the reaction products of various pyridines with chiral BINAP palladium(II) and platinum(II) complexes, highlighting the role of pyridine derivatives in forming complex molecular structures (Fuss et al., 1999).
Crystal Structure Analysis
- The crystal structure of a compound synthesized from 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate was analyzed by Yao et al. (2010). Their work provides insight into the molecular geometry and intermolecular interactions of pyridine-based compounds (Yao et al., 2010).
Synthesis of 2-Amino-5-Ethoxypyridine
- Hertog et al. (2010) documented the synthesis of 2-amino-5-ethoxypyridine, starting from 2-amino-pyridine and 3-ethoxypyridine. This study underscores the versatility of pyridine derivatives in chemical synthesis (Hertog et al., 2010).
Schiff Base Synthesis
- A Schiff base compound was synthesized by Wang et al. (2008) using 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine. The study provides an example of the application of brominated pyridines in the formation of Schiff bases, which are crucial in various chemical reactions (Wang et al., 2008).
properties
IUPAC Name |
3-bromo-5-ethyl-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-3-7-4-8(9)6(2)10-5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSRSAOKYKLVOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethyl-2-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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